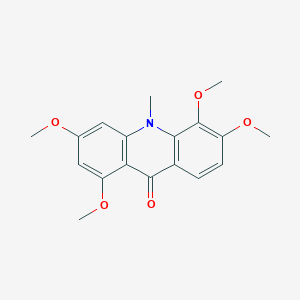

9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl-

Description

The compound 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- (hypothetical IUPAC name) is a polyoxygenated acridinone derivative characterized by a planar tricyclic aromatic core. Its structure includes four methoxy groups at positions 1, 3, 5, and 6, along with a methyl group at the N10 position. Acridinones are renowned for their diverse pharmacological activities, including anticancer, antiparasitic, and DNA-intercalating properties.

Properties

CAS No. |

119736-80-0 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

1,3,5,6-tetramethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C18H19NO5/c1-19-12-8-10(21-2)9-14(23-4)15(12)17(20)11-6-7-13(22-3)18(24-5)16(11)19/h6-9H,1-5H3 |

InChI Key |

AEPJZJUMAJVDTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ullmann Condensation for Diphenylamine Precursors

The reaction between 2-bromobenzoic acid derivatives and substituted anilines in the presence of a copper catalyst forms diphenylamine intermediates. For example, 2-bromo-3,5-dimethoxybenzoic acid and N-methyl-o-toluidine undergo coupling in ethylene glycol dimethyl ether with anhydrous potassium carbonate to yield 2-[(2-methylphenyl)(methyl)amino]-3,5-dimethoxybenzoic acid. This step ensures the incorporation of methoxy groups at positions 3 and 5 while introducing the N-methyl group.

Cyclization via Polyphosphoric Acid (PPA)

Cyclization of the diphenylamine precursor in refluxing PPA facilitates intramolecular Friedel-Crafts acylation, forming the acridinone core. For instance, heating 2-[(2-methylphenyl)(methyl)amino]-3,5-dimethoxybenzoic acid in PPA at 120°C for 3 hours produces 3,5-dimethoxy-10-methyl-9(10H)-acridinone. This method achieves high yields (94%) and preserves methoxy substituents under acidic conditions.

Regioselective Introduction of Methoxy Groups

The remaining methoxy groups at positions 1 and 6 require precise regioselective strategies. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are pivotal for functionalizing the electron-rich acridinone ring.

Electrophilic Aromatic Substitution (EAS)

Methoxy groups can be introduced via nitration followed by reduction and methylation. For example, nitration of 3,5-dimethoxy-10-methyl-9(10H)-acridinone at position 1 using fuming nitric acid, followed by reduction with hydrogen/palladium, yields a primary amine intermediate. Subsequent O-methylation with methyl iodide and potassium carbonate installs the methoxy group.

Directed Ortho-Metalation (DoM)

A temporary directing group, such as a methoxy or carbonyl moiety, enables selective lithiation at position 6. Treatment of 3,5-dimethoxy-10-methyl-9(10H)-acridinone with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with trimethylborate to introduce a methoxy group after oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of acridinone intermediates, while acidic solvents like trifluoroacetic acid (TFA) promote C–H activation at electron-deficient positions. For example, TFA facilitates C(1)–H bond activation in acridinones, enabling arylation or methoxylation at this position.

Catalytic vs. Stoichiometric Pathways

Palladium-mediated C–H activation offers a catalytic route for functionalization. However, stoichiometric reactions with palladium diacetate yield stable palladacycles, which can be characterized via X-ray crystallography to confirm substitution patterns. These intermediates serve as precursors for further methoxylation via coupling with methoxide sources.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR spectroscopy confirms the presence of four methoxy singlets (δ 3.80–3.95 ppm) and the N-methyl group (δ 3.30 ppm). The aromatic protons exhibit characteristic splitting patterns consistent with a tetra-substituted acridinone. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 357.1442 for C19H19NO5).

Crystallographic Evidence

Single-crystal X-ray diffraction of intermediates, such as palladacycles formed during C–H activation, reveals bond angles and distances that validate the substitution geometry. For example, a palladacycle derived from 3,5-dimethoxy-10-methyl-9(10H)-acridinone shows a Pd–C bond length of 1.98 Å, confirming activation at position 1.

Challenges and Alternative Approaches

Competing Side Reactions

Over-methylation or demethylation can occur under harsh conditions. For instance, prolonged exposure to methyl iodide may lead to quaternization of the acridinone nitrogen, necessitating controlled reaction times.

Reductive Elimination Pathways

In palladium-catalyzed reactions, reductive elimination of methoxy groups competes with desired coupling steps. Additives like silver carbonate suppress this pathway, improving methoxylation yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acridinone core, converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Some studies suggest that these derivatives may exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, making them candidates for drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 1,3,5,6-tetramethoxy-10-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The biological activity of acridinones is highly dependent on the number, position, and type of substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Acridinone Derivatives

Antiparasitic Activity

- 1,4-Dimethoxy-10-methyl-9(10H)-acridinone: Exhibits trypanocidal activity against Trypanosoma cruzi by intercalating into DNA, disrupting replication .

- (1,3-Benzothiazol-2-yl)amino-9(10H)-acridinone: Shows antileishmanial activity, synthesized via Ullman reaction .

Anticancer Activity

- 1,3-Dimethoxy-10-methyl-9(10H)-acridinone: Demonstrates cytotoxicity against breast cancer (MDA-MB-231) and leukemia cells (IC₅₀: 3.38–58.10 μM) .

- Acridinone-1,2,3-triazole derivatives: Exhibit potent activity against MCF7 cells (IC₅₀: 11.0 μM), surpassing etoposide .

DNA Binding and Intercalation

Methoxy and hydroxy groups enhance DNA interaction. For example, 1,4-dimethoxy derivatives bind DNA via intercalation, correlating with trypanocidal efficacy . The target compound’s tetramethoxy substitutions may further enhance binding affinity due to increased planarity and electron density.

Physicochemical Properties

- Molecular Weight : Higher substitution (e.g., prenyl groups in ) increases molecular weight, affecting pharmacokinetics.

Q & A

Basic: What are the key synthetic routes for preparing 1,3,5,6-tetramethoxy-10-methyl-9(10H)-acridinone?

Methodological Answer:

The synthesis typically involves multi-step alkylation and methoxylation of the acridinone core. For example:

- Step 1 : Start with 9(10H)-acridinone as the base structure (CAS: 13082-10-5 analogs, ).

- Step 2 : Methylation at the N10 position using methyl iodide under phase-transfer catalysis (PTC) conditions (e.g., tetrabutylammonium bromide as a catalyst) .

- Step 3 : Methoxylation at positions 1, 3, 5, and 6 via nucleophilic aromatic substitution with methoxy groups, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the tetramethoxy derivative from mono-/di-substituted byproducts .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. The compound is sensitive to moisture; use desiccants like silica gel in storage containers .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust particles. For spills, neutralize with sand or vermiculite before disposal .

Safety Data : Classified as H302 (harmful if swallowed) and H319 (causes eye irritation). Immediate rinsing with water is required for eye/skin contact .

Basic: What spectroscopic methods are recommended for characterizing this acridinone derivative?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm for OCH3; aromatic protons at δ 6.5–8.0 ppm). Compare with analogs like 1,3-dimethoxy-10-methyl-9(10H)-acridinone (CAS: 13082-10-5, ).

- Mass Spectrometry (HRMS) : Exact mass should align with C16H15NO3 (theoretical [M+H]+: 269.1052) .

- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1670 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced: What role do the methoxy groups play in the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : Methoxy groups act as electron-donating substituents, increasing the electron density of the acridinone core. This enhances π-π stacking interactions in photoredox catalysis (observed in acridinium analogs, ).

- Reactivity : The 1,3,5,6-tetramethoxy configuration stabilizes radical intermediates during redox reactions, as shown in chemiluminescence assays .

Contradictions : Some studies suggest steric hindrance from multiple methoxy groups may reduce catalytic efficiency in bulkier substrates. Computational modeling (DFT) is recommended to predict site-specific reactivity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial testing) to compare results across studies. Note that variations in solvent (DMSO vs. aqueous buffers) affect bioavailability .

- Structural Analogs : Compare with derivatives like 10-(2-hydroxyphenyl)-hexahydroacridinediones ( ) to isolate the impact of methoxy groups.

Advanced: What computational approaches predict the solubility and partitioning behavior of this compound?

Methodological Answer:

- log P Calculation : Use software like MarvinSketch or ACD/Labs to estimate octanol-water partitioning (predicted log P = 2.1–2.5 for C16H15NO3) .

- Solubility Prediction : Molecular dynamics simulations (e.g., COSMO-RS) suggest poor aqueous solubility (<0.1 mg/mL) but improved solubility in polar aprotic solvents (e.g., DMSO) .

- pKa Estimation : The compound’s basicity (predicted pKa ~9.8) indicates protonation at physiological pH, affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.